2-([1,1'-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide
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Overview
Description
2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide is a complex organic compound that features a biphenyl group linked to an acetamide moiety through a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and phenylboronic acid.
Attachment of the Piperazine Ring: The biphenyl intermediate is then reacted with piperazine under appropriate conditions to form the biphenyl-piperazine intermediate.
Acetylation: The final step involves the acetylation of the biphenyl-piperazine intermediate using acetic anhydride or acetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide: shares structural similarities with other biphenyl-piperazine derivatives, such as:
Uniqueness
The uniqueness of 2-([1,1’-Biphenyl]-4-yl)-N-[3-(piperazin-1-yl)propyl]acetamide lies in its specific substitution pattern and the presence of the acetamide group, which can influence its binding affinity and selectivity towards certain molecular targets.
Properties
CAS No. |
915702-87-3 |
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Molecular Formula |
C21H27N3O |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-N-(3-piperazin-1-ylpropyl)acetamide |
InChI |
InChI=1S/C21H27N3O/c25-21(23-11-4-14-24-15-12-22-13-16-24)17-18-7-9-20(10-8-18)19-5-2-1-3-6-19/h1-3,5-10,22H,4,11-17H2,(H,23,25) |
InChI Key |
FNRUBULNDXLMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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